![molecular formula C15H14O4 B14220732 Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- CAS No. 820234-28-4](/img/structure/B14220732.png)
Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-[(3-methoxyphenyl)methoxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Another method involves the use of Suzuki-Miyaura coupling, where 3-methoxyphenylboronic acid is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-methoxybenzyl alcohol.
Substitution: 3-methoxy-4-nitrobenzoic acid or 3-methoxy-4-bromobenzoic acid.
Applications De Recherche Scientifique
Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through esterification and coupling reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic acid: Similar structure but lacks the 3-methoxyphenyl group.
3-Methoxybenzoic acid: Similar structure but lacks the 2-[(3-methoxyphenyl)methoxy] group.
2-Chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid: Contains additional chloro and methoxy groups, leading to different chemical properties.
Uniqueness
Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
820234-28-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
OVUROJHUPIUPTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
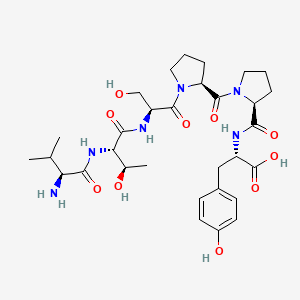
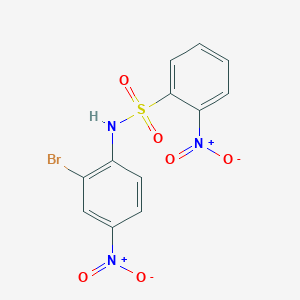
![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
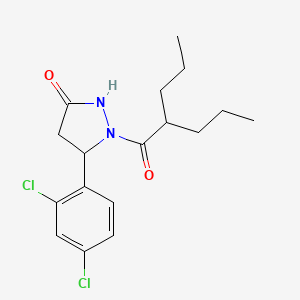
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
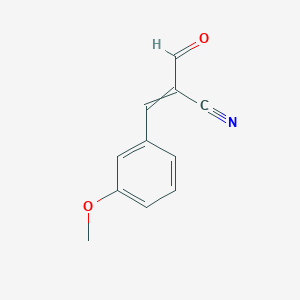
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
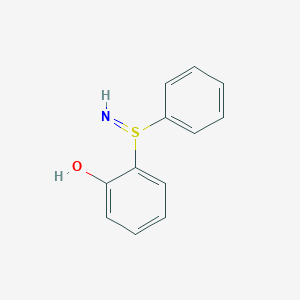
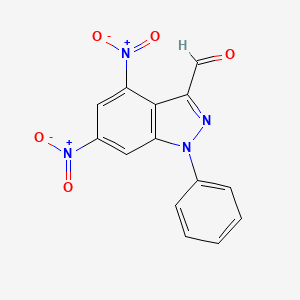
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
